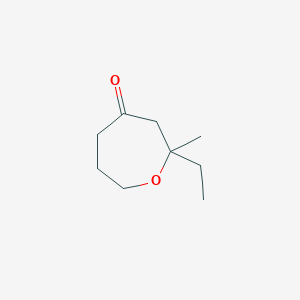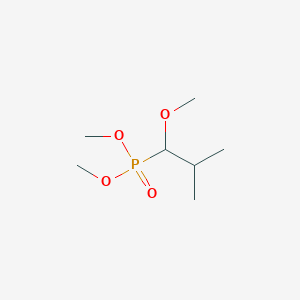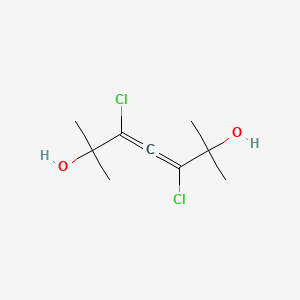![molecular formula C16H13NOSSe B14516283 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide CAS No. 62688-39-5](/img/structure/B14516283.png)
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide is a chemical compound that belongs to the class of benzoselenophenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide typically involves the following steps:
Formation of Benzoselenophene Core: The benzoselenophene core can be synthesized through the cyclization of appropriate precursors.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. For example, the reaction of benzoselenophene with a thiol reagent can yield the desired sulfanyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoselenophene core or the benzamide fragment.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoselenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzoselenophene derivatives.
Substitution: Substituted benzoselenophene compounds.
Aplicaciones Científicas De Investigación
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it can be explored for potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe to study selenium’s role in biological systems and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the benzoselenophene core can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzamide fragment can interact with specific protein targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene Derivatives: Compounds like raloxifene and arzoxifene, which are selective modulators of estrogen receptors.
Benzoxazole Derivatives: These compounds have shown significant antimicrobial and anticancer activities.
Uniqueness
2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide is unique due to the presence of selenium in its structure, which imparts distinct electronic and redox properties compared to sulfur-containing analogs like benzothiophenes. This uniqueness can be leveraged in designing novel therapeutic agents and materials with specific desired properties.
Propiedades
Número CAS |
62688-39-5 |
|---|---|
Fórmula molecular |
C16H13NOSSe |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-(1-benzoselenophen-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C16H13NOSSe/c17-16(18)13-7-3-1-6-12(13)10-19-15-9-11-5-2-4-8-14(11)20-15/h1-9H,10H2,(H2,17,18) |
Clave InChI |
HTDSZZIUCGGZRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C([Se]2)SCC3=CC=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)


![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
